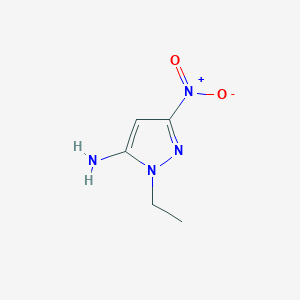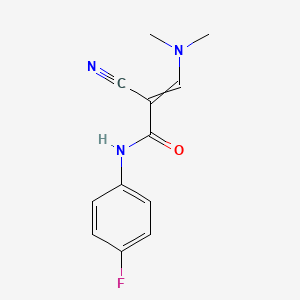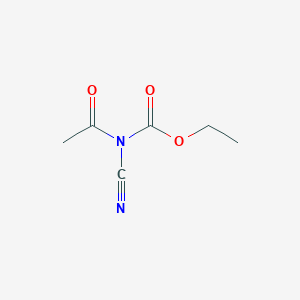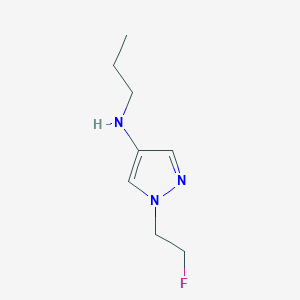![molecular formula C13H19N3O B11740875 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11740875.png)
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine is a complex organic compound that features both pyrazole and furan moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The furan moiety can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the pyrazole and furan rings through a nucleophilic substitution reaction, using appropriate amine and alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the pyrazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole and furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structural features may allow it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the material science industry, the compound can be used in the synthesis of novel polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mécanisme D'action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The furan ring may also contribute to the compound’s overall activity by facilitating binding to hydrophobic pockets within proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine: Similar structure but with a thiophene ring instead of a furan ring.
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(pyridin-2-yl)methyl]amine: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of both pyrazole and furan rings in {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine makes it unique compared to its analogs. This dual-ring system can provide distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-(2-butan-2-ylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C13H19N3O/c1-3-11(2)16-12(6-7-15-16)9-14-10-13-5-4-8-17-13/h4-8,11,14H,3,9-10H2,1-2H3 |
Clé InChI |
QZVYIDARPFEOSO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C(=CC=N1)CNCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11740794.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740818.png)
![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740823.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740832.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11740839.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740845.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740866.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740877.png)

![3-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11740885.png)

